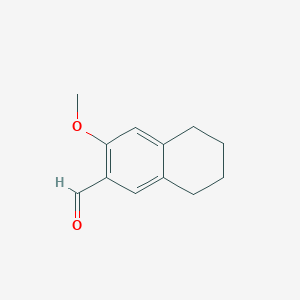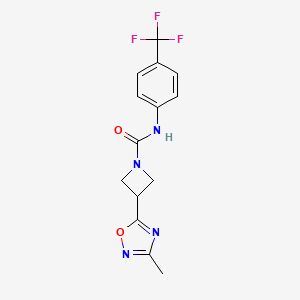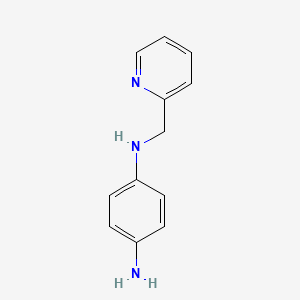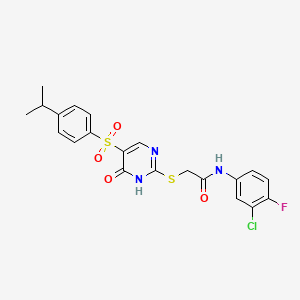
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" is a complex molecule that appears to be related to a class of compounds known for their potential pharmacological properties. Although the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help us infer certain aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with aniline derivatives. For instance, the synthesis of "N-(2,6-dichloro-4-thrifloromethylphenyl)acetamide" is achieved by reacting 2,6-dichloro-4-trifloromethylaniline with POCl3 in acetate . This suggests that the synthesis of our target compound might also involve the use of aniline derivatives and possibly a similar activating agent like POCl3 to introduce the acetamide group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as NMR and IR spectroscopy, as well as X-ray diffraction analysis . These techniques would likely be employed to determine the structure of "N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide" as well. The presence of a dihydropyrimidinyl group and a sulfonyl group in the compound suggests a complex structure that may exhibit interesting conformational behavior.
Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions with various reagents to form new bonds and introduce functional groups. For example, the reaction of 6-methyluracil with 2-chloromethyltiiran leads to the formation of a tetrahydropyrimidine derivative . This indicates that the target compound might also undergo reactions that involve the formation of heterocyclic rings and the introduction of sulfur-containing groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their crystalline structure, solubility, and stability. The crystal data provided for a related compound shows a monoclinic space group, which could be indicative of the crystalline nature of our compound of interest . Additionally, the conformational analysis of similar molecules suggests that the physical properties of our compound may be influenced by the internal rotation of certain groups, affecting its behavior in different solvents .
科学的研究の応用
Cytotoxic Activity
One study describes the synthesis of novel sulfonamide derivatives, highlighting their in vitro anticancer activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines. A particular compound demonstrated potent cytotoxicity against breast cancer cell lines, suggesting the potential of these sulfonamide derivatives in cancer therapy (Ghorab et al., 2015).
PI3K/mTOR Dual Inhibition
Research on phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors led to the identification of potent and efficacious compounds in vitro and in vivo. Efforts to improve metabolic stability through the exploration of 6,5-heterocycles as alternatives to benzothiazole rings were detailed, demonstrating the significance of structural modification in enhancing drug profiles (Stec et al., 2011).
Anti-inflammatory Activity
A study on the synthesis of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides reported significant anti-inflammatory activity. Among the derivatives, specific compounds showed pronounced effects, indicating their potential as anti-inflammatory agents (Sunder & Maleraju, 2013).
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[[6-oxo-5-(4-propan-2-ylphenyl)sulfonyl-1H-pyrimidin-2-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClFN3O4S2/c1-12(2)13-3-6-15(7-4-13)32(29,30)18-10-24-21(26-20(18)28)31-11-19(27)25-14-5-8-17(23)16(22)9-14/h3-10,12H,11H2,1-2H3,(H,25,27)(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGBYAGHKKQZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClFN3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2518393.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2518398.png)
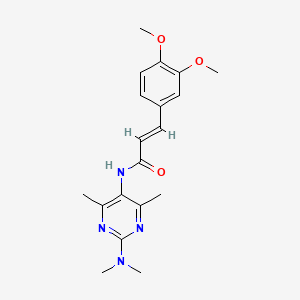
![N-(3-chlorophenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2518402.png)
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isobutylpropane-1-sulfonamide](/img/structure/B2518407.png)
![1-benzyl-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2518408.png)
![2-ethoxy-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B2518409.png)
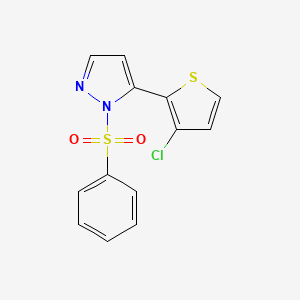
![2-((2-Chlorophenyl)sulfonyl)-1-phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2518411.png)
